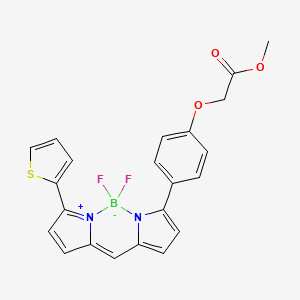

BODIPY TR methyl ester

説明

特性

IUPAC Name |

methyl 2-[4-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)phenoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BF2N2O3S/c1-29-22(28)14-30-18-8-4-15(5-9-18)19-10-6-16-13-17-7-11-20(21-3-2-12-31-21)27(17)23(24,25)26(16)19/h2-13H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMDVGPFFTVIIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OCC(=O)OC)C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BF2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150152-63-9 |

Source

|

| Record name | Boron, difluoro[methyl [4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene]methyl]-1H-pyrrol-2-yl]phenoxy]acetato-N,N′]difluoro-, (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150152-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

BODIPY TR Methyl Ester: A Technical Guide for Cellular Imaging and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY TR methyl ester is a lipophilic, red-fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family of fluorophores.[1] Renowned for their exceptional photostability, high fluorescence quantum yields, and sharp emission spectra, BODIPY dyes have become indispensable tools in cellular biology and drug discovery.[][3] this compound readily permeates cell membranes to stain intracellular structures, including the endoplasmic reticulum, Golgi apparatus, and mitochondria, while generally not localizing in the plasma membrane.[4] Its most prominent application is as a vital counterstain in conjunction with Green Fluorescent Protein (GFP) for multi-color imaging, enabling researchers to visualize the cytoarchitectural context of GFP-expressing cells.[5] The significant spectral separation between this compound and GFP minimizes fluorescence bleed-through, facilitating clear, dual-channel imaging.[3][6] This guide provides a comprehensive overview of this compound, including its physicochemical properties, experimental protocols for its use, and its applications in biological research.

Core Properties and Physicochemical Data

This compound exhibits robust and stable fluorescence across a range of environments. Its spectral characteristics make it an ideal partner for GFP in simultaneous dual-color fluorescence microscopy. Below is a summary of its key quantitative properties.

| Property | Value | Reference |

| Excitation Maximum (λex) | 589 nm | [7] |

| Emission Maximum (λem) | 616 nm | [7] |

| Molar Extinction Coefficient (ε) | 69,000 cm⁻¹M⁻¹ | [7] |

| Fluorescence Quantum Yield (Φ) | 0.9 | [7] |

| Molecular Formula | C₂₂H₁₇BF₂N₂O₃S | |

| Molecular Weight | 438.26 g/mol | |

| Solubility | Soluble in DMSO | [8] |

| Photostability | High | [3][9] |

Experimental Protocols

I. Preparation of Stock and Working Solutions

A. Stock Solution (5 mM): To prepare a 5 mM stock solution, dissolve the commercially available solid this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, dissolve 1 mg of the dye in approximately 456 µL of DMSO. This stock solution should be stored at -20°C, protected from light.[8]

B. Working Solution: The optimal concentration of the working solution is cell-type dependent and should be determined empirically.

-

For Cultured Cells: Dilute the 5 mM stock solution to a final concentration of 0.1 µM to 1.0 µM in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) containing 10 mM HEPES, pH 7.4.[6]

-

For Zebrafish Embryos: A common working solution is 100 µM this compound with 2% DMSO in Embryo Rearing Medium (ERM) buffered with 5 mM HEPES (pH 7.2). This can be prepared by diluting the 5 mM stock solution 1:50.[8]

II. Staining Protocol for Live Cultured Cells

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until the desired confluency.

-

Preparation of Staining Solution: Prepare the working solution of this compound at the desired concentration (e.g., 0.1 µM) in pre-warmed culture medium or HBSS.

-

Staining: Remove the culture medium from the cells and add the staining solution.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[6]

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or buffer to remove any unbound dye.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with filters appropriate for Texas Red or similar fluorophores. For confocal microscopy, excitation at 561 nm or 568 nm is recommended.[6]

III. Staining Protocol for Zebrafish Embryos

-

Embryo Collection: Collect zebrafish embryos at the desired developmental stage.

-

Preparation of Staining Solution: Prepare a 100 µM this compound staining solution in buffered ERM as described above.[8]

-

Staining: Transfer the embryos into the staining solution.

-

Incubation: Incubate the embryos for 1 hour at room temperature, protected from light.[8]

-

Washing: Transfer the embryos through three successive washes in fresh, buffered ERM to remove excess dye.[8]

-

Mounting and Imaging: Mount the stained embryos in an appropriate imaging chamber for live imaging. For time-lapse recordings, embryos may be deyolked and secured to a coverslip.[8]

IV. Fixation of Stained Samples

This compound staining is compatible with formaldehyde (B43269) fixation.[9]

-

Staining: Stain live cells or embryos according to the protocols above.

-

Fixation: After staining and washing, fix the samples in 4% paraformaldehyde in a suitable buffer (e.g., PBS for cells, buffered ERM for embryos) for 1 hour at 4°C.[8]

-

Washing: Wash the fixed samples several times with buffer to remove the fixative.

-

Imaging: The fixed samples can now be mounted and imaged. Note that permeabilization with detergents like Triton X-100 may extract the lipophilic dye and is generally not recommended.[6]

Visualizations: Workflows and Conceptual Diagrams

The following diagrams illustrate the experimental workflow for using this compound and its conceptual application in cellular signaling studies.

References

- 1. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Visualizing morphogenesis in transgenic zebrafish embryos using this compound dye as a vital counterstain for GFP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. BDP TR methyl ester (A270119) | Antibodies.com [antibodies.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to BODIPY TR Methyl Ester

Introduction

BODIPY TR methyl ester is a synthetic, lipophilic, red-fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family of fluorophores.[1][2] Its chemical and photophysical properties, including high fluorescence quantum yield, photostability, and cell permeability, make it an invaluable tool for biological imaging.[1][3] This dye readily permeates cell membranes and localizes within endomembranous organelles such as the mitochondria, endoplasmic reticulum, and Golgi apparatus, while notably not accumulating in the plasma membrane.[1][4][5][6]

A key application of this compound is its use as a vital counterstain in fluorescence microscopy, particularly for cells and tissues expressing Green Fluorescent Protein (GFP).[3][7][8] Its emission spectrum is well-separated from that of GFP, which allows for clear, dual-channel imaging with minimal spectral bleedthrough.[5][7][8][9] This property is especially advantageous for three-dimensional (3D) and four-dimensional (4D) imaging of living specimens, providing crucial histological context to the GFP-labeled cells.[3][7] Furthermore, the staining is retained even after fixation with paraformaldehyde, adding to its versatility in experimental design.[1][5][8]

Chemical Structure and Properties

This compound is characterized by a core 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene structure. Its systematic IUPAC name is methyl 2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.0³,⁷]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetate.[10] The lipophilic nature of the dye facilitates its passage across cellular membranes.[1][4][11]

Molecular Formula: C₂₂H₁₇BF₂N₂O₃S[1][2][6]

Molecular Weight: 438.26 g/mol [1][6][10]

The general synthesis of BODIPY dyes involves the condensation of pyrroles or their derivatives. While a specific detailed synthesis for the TR methyl ester is proprietary, the general approach often involves the reaction of a functionalized pyrrole (B145914) with another pyrrole derivative, followed by coordination with a boron source, typically BF₃·OEt₂.

Photophysical Properties

BODIPY dyes are known for their sharp excitation and emission peaks, high molar extinction coefficients, and high fluorescence quantum yields.[12] The photophysical properties of this compound are summarized in the table below. It is relatively insensitive to changes in environmental pH.[1]

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 588 - 598 nm | [1][5][6] |

| Emission Maximum (λem) | 616 - 625 nm | [1][5][6][11] |

| Molar Extinction Coefficient | 69,000 cm⁻¹M⁻¹ | [6] |

| Fluorescence Quantum Yield | ~0.9 | [6] |

Experimental Protocols

Detailed methodologies for the use of this compound in cell and tissue staining are provided below. These protocols are general guidelines and may require optimization for specific cell types or experimental conditions.

Staining of Live Cultured Cells

This protocol is a general guideline for staining live, cultured cells, such as HeLa, MRC-5, or BPAE cells, adhering to coverslips.[5][13]

Materials:

Procedure:

-

Prepare Staining Solution: Dilute the 5 mM this compound stock solution into HBSS or cell culture medium to a final concentration of 0.1 to 10 µM. A concentration of approximately 0.1 µM often yields the best results.[5][13]

-

Cell Staining: Remove the culture medium from the cells and add the staining solution, ensuring the cells are completely covered.

-

Incubation: Incubate the cells for 10-15 minutes at 37°C.[5][13]

-

Washing: Remove the staining solution and wash the cells twice with fresh HBSS or buffer.[13]

-

Imaging: The cells are now ready for imaging using a fluorescence microscope. For confocal microscopy, excitation at 561 nm or 568 nm is recommended, with a filter set suitable for Texas Red.[5]

Staining of Zebrafish Embryos

This protocol is adapted for the vital staining of zebrafish embryos, often used for visualizing morphogenesis in conjunction with GFP expression.[4][7]

Materials:

-

Embryo Rearing Medium (ERM) buffered with 5 mM HEPES (pH 7.2)[4]

-

4% Paraformaldehyde (for fixation, optional)[4]

Procedure:

-

Prepare Staining Solution: Dilute the 5 mM stock solution 1:50 into ERM to make a final labeling solution of 100 µM this compound with 2% DMSO.[4][5]

-

Staining: Immerse the zebrafish embryos in the 100 µM staining solution and incubate for 1 hour at room temperature.[4][5]

-

Washing: Transfer the embryos through three successive washes in fresh, HEPES-buffered ERM to remove excess dye.[4]

-

Mounting and Imaging: Mount the embryos in an open-faced chamber for imaging. For live imaging, use a confocal microscope with simultaneous excitation wavelengths for GFP (e.g., 488 nm) and this compound (e.g., 568 nm).[4]

-

Fixation (Optional): For fixed samples, after staining and washing, immerse the embryos in 4% paraformaldehyde in HEPES-buffered ERM for 1 hour at 4°C. Wash again in ERM before mounting for imaging.[4][8]

Visualizations

The following diagrams illustrate the experimental workflow for using this compound and its relationship with GFP in dual-channel fluorescence microscopy.

Caption: Experimental workflow for staining with this compound.

Caption: Dual-channel imaging logic for GFP and this compound.

References

- 1. Buy this compound (EVT-1490062) | 150152-63-9 [evitachem.com]

- 2. 404 | BioChemPartner [m.biochempartner.com]

- 3. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. BDP TR methyl ester (A270119) | Antibodies.com [antibodies.com]

- 7. Visualizing morphogenesis in transgenic zebrafish embryos using this compound dye as a vital counterstain for GFP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Boron, difluoro(methyl (4-(5-((5-(2-thienyl)-2H-pyrrol-2-ylidene)methyl)-1H-pyrrol-2-yl)phenoxy)acetato-N,N')difluoro-, (T-4)- | C22H17BF2N2O3S | CID 25164039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. abmole.com [abmole.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. tools.thermofisher.com [tools.thermofisher.com]

BODIPY TR Methyl Ester: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY TR methyl ester is a lipophilic, red-fluorescent dye widely utilized in cellular and developmental biology as a vital stain for endomembranous organelles. Its robust photostability, narrow emission spectrum, and spectral separation from common green fluorescent proteins (GFPs) make it an invaluable tool for multicolor imaging and co-localization studies. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its spectral properties, and detailed protocols for its application in fluorescence microscopy.

Core Mechanism of Action

This compound's mechanism of action is primarily driven by its physicochemical properties. As a lipophilic molecule, it readily permeates the plasma membrane of living cells.[1][2] Once inside the cytoplasm, it preferentially accumulates in the lipid-rich environments of endomembranous organelles, including the endoplasmic reticulum, Golgi apparatus, and mitochondria.[3][4] It does not strongly localize to the plasma membrane or the nucleoplasm.[2] This selective partitioning is the basis of its utility as a stain for these intracellular structures. The presence of the methyl ester group may contribute to its retention within these organelles, although the precise mechanism of retention is not extensively detailed in the literature. The staining is retained even after fixation with formaldehyde (B43269), broadening its experimental applications.[3][5]

Data Presentation

Spectral Properties

The fluorescence characteristics of this compound are summarized below. These properties make it an ideal candidate for use in conjunction with blue and green fluorophores, such as Hoechst dyes and GFP, with minimal spectral overlap.[6][7]

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~589-598 nm | [3][8] |

| Emission Maximum (Em) | ~616-625 nm | [3][8] |

| Extinction Coefficient | 69,000 M⁻¹cm⁻¹ | [8] |

| Fluorescence Quantum Yield | 0.9 | [8] |

Compatibility with Green Fluorescent Protein (GFP)

This compound is an excellent counterstain for GFP-expressing cells and tissues.[3][9] The significant separation between the emission spectra of GFP (Em ~508 nm) and this compound (Em ~625 nm) allows for simultaneous dual-channel imaging with minimal spectral bleedthrough.[5][6]

| Fluorophore | Excitation Maximum (Ex) | Emission Maximum (Em) |

| EGFP | ~488 nm | ~508 nm |

| This compound | ~589 nm | ~625 nm |

Experimental Protocols

Staining Live Cultured Cells

This protocol is a general guideline for staining live, adherent cells. Optimization of dye concentration and incubation time may be required for different cell types.

-

Prepare Staining Solution: Dilute the 5 mM stock solution of this compound in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4, to a final concentration of 0.1-10 µM. A concentration of approximately 0.1 µM often yields good results.[3][10]

-

Cell Staining: Remove the culture medium from the cells and add the staining solution.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C.[3][]

-

Washing: Remove the staining solution and wash the cells two to three times with fresh buffer or medium.[3][]

-

Imaging: The cells can now be imaged using a fluorescence microscope with filter sets appropriate for Texas Red or similar red fluorophores. For confocal microscopy, excitation at 561 nm or 568 nm is recommended.[3]

Staining Fixed Cells

This compound staining is compatible with formaldehyde fixation.

-

Fixation: Fix cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.[]

-

Washing: Wash the cells two to three times with PBS to remove the fixative.[]

-

Staining: Prepare a 0.5–5 µM this compound staining solution in PBS and incubate for 20–60 minutes in the dark.[]

-

Washing: Wash the cells two to three times with PBS to remove unbound dye.[]

-

Imaging: Mount the coverslip and image as described for live cells. Note that permeabilization with detergents like Triton X-100 may extract the dye and should be avoided if preserving the staining pattern is critical.[3]

Staining Zebrafish Embryos

This protocol is adapted for vital imaging of zebrafish embryos.

-

Prepare Stock Solution: A 5 mM stock solution in anhydrous DMSO is recommended.[1]

-

Prepare Staining Solution: Dilute the stock solution 1:50 into Embryo Rearing Medium (ERM) buffered with 5 mM HEPES (pH 7.2) to a final concentration of 100 µM this compound with 2% DMSO.[1][10]

-

Staining: Incubate the embryos in the staining solution for 1 hour.[1][10]

-

Washing: Wash the embryos three times in fresh, buffered ERM.[1]

-

Mounting and Imaging: Mount the embryos for imaging. For time-lapse recordings, deyolked embryos can be secured to a coverslip.[1] Dual-channel imaging with GFP can be performed using simultaneous excitation at 488 nm and 568 nm.[1]

Mandatory Visualization

Caption: Mechanism of this compound uptake and localization in a cell.

Caption: General experimental workflow for staining with this compound.

Caption: Logical relationship for dual-channel imaging of GFP and BODIPY TR ME.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Invitrogen CellTrace this compound (Lipophilic Counterstain For GFP) 1 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Visualizing morphogenesis in transgenic zebrafish embryos using this compound dye as a vital counterstain for GFP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BDP TR methyl ester (A270119) | Antibodies.com [antibodies.com]

- 9. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

BODIPY™ TR Methyl Ester: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

BODIPY™ TR methyl ester is a highly versatile, red-fluorescent lipophilic dye renowned for its utility as a vital counterstain in fluorescence microscopy, particularly in studies involving green fluorescent protein (GFP). Its robust photostability and distinct spectral properties make it an invaluable tool for visualizing cellular and tissue architecture in living and fixed specimens. This guide provides an in-depth overview of its core spectral characteristics, detailed experimental protocols, and logical workflows for its application.

Core Spectral Properties

The unique photophysical characteristics of BODIPY™ TR methyl ester, including its high molar extinction coefficient and quantum yield, contribute to its bright fluorescence. A notable feature is that its spectral properties show minimal sensitivity to solvent polarity, ensuring consistent performance across various experimental conditions.[1]

| Property | Value | Notes |

| Maximum Excitation (λex) | 589 - 598 nm | Compatible with standard Texas Red® filter sets and 561 nm or 568 nm laser lines.[2][3] |

| Maximum Emission (λem) | 616 - 625 nm | Well-separated from the emission of green fluorophores like GFP.[2][3] |

| Molar Extinction Coefficient (ε) | ~69,000 cm⁻¹M⁻¹ | Indicates high efficiency of light absorption.[3] |

| Fluorescence Quantum Yield (Φ) | ~0.9 | Represents a high efficiency of converting absorbed light into emitted fluorescence.[3] |

| Recommended Excitation Source | 561 nm or 568 nm laser | Ideal for confocal laser-scanning microscopy.[2] |

Note: Spectral properties can be influenced by the local environment. The values presented are based on measurements in common solvents.

Cellular Localization and Applications

BODIPY™ TR methyl ester readily permeates the membranes of live cells.[2] Its lipophilic nature leads to its accumulation in endomembranous organelles, including the endoplasmic reticulum and Golgi apparatus, while not strongly localizing in the plasma membrane.[3][4][5] This staining pattern provides an excellent morphological context, revealing:

A key application is its use as a counterstain for GFP-expressing cells. The significant spectral separation between BODIPY™ TR methyl ester and GFP minimizes bleedthrough, enabling clear dual-channel imaging.[6] This is particularly valuable for visualizing the cellular dynamics of morphogenesis in living organisms, such as transgenic zebrafish embryos.[6] Furthermore, the dye is retained after paraformaldehyde fixation, expanding its use to fixed-tissue applications.[2][7]

Experimental Protocols

Protocols must be optimized for specific cell types and experimental conditions. The following are general guidelines for common applications.

Live Cell Staining for Microscopy

This protocol is a starting point for cultured mammalian cells.

Reagents:

-

BODIPY™ TR methyl ester stock solution (e.g., 5 mM in DMSO)

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or complete cell culture medium

-

4% formaldehyde (B43269) in PBS (for optional fixation)

Procedure:

-

Prepare Staining Solution: Dilute the BODIPY™ TR methyl ester stock solution to a final working concentration of 0.1–1.0 µM in pre-warmed (37°C) HBSS or medium. Optimal concentration should be determined empirically.[3]

-

Cell Preparation: Grow cells on coverslips or in imaging-compatible dishes. Before staining, remove the culture medium and wash the cells once with the staining buffer (HBSS or medium).

-

Staining: Add the staining solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.[3][8]

-

Wash: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed HBSS or medium to remove any unbound dye.[8]

-

Imaging: The cells are now ready for live imaging using a fluorescence microscope equipped with filters suitable for Texas Red®.

-

(Optional) Fixation: After washing, cells can be fixed with 4% formaldehyde for 15 minutes at room temperature.[3] Following fixation, wash the cells with PBS. Note that permeabilization with detergents like Triton X-100 may extract the dye.[3]

Zebrafish Embryo Staining

This protocol is adapted for vital imaging of zebrafish embryos.[2]

Reagents:

-

BODIPY™ TR methyl ester stock solution (5 mM in DMSO)

-

Embryo Rearing Medium (ERM), buffered with 5 mM HEPES, pH 7.2

Procedure:

-

Prepare Staining Solution: Dilute the 5 mM stock solution 1:50 in ERM to create a final staining solution of 100 µM BODIPY™ TR methyl ester with 2% DMSO.[2]

-

Staining: Transfer zebrafish embryos into the staining solution and incubate for 1 hour at 28°C, protected from light.[2]

-

Wash: After incubation, transfer the embryos through three successive washes of fresh ERM to remove excess dye.[2]

-

Mounting and Imaging: Mount the embryos in an appropriate imaging chamber. For dual-channel imaging with GFP, use simultaneous excitation at 488 nm (for GFP) and 568 nm (for BODIPY™ TR methyl ester).[2]

Experimental and Imaging Workflow

The following diagrams illustrate the general workflows for sample preparation and dual-channel confocal imaging.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Invitrogen CellTrace BODIPY TR Methyl Ester (Lipophilic Counterstain For GFP) 1 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 5. cacheby.com [cacheby.com]

- 6. Visualizing morphogenesis in transgenic zebrafish embryos using this compound dye as a vital counterstain for GFP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tools.thermofisher.com [tools.thermofisher.com]

A Technical Guide to BODIPY™ TR Methyl Ester: Spectral Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ TR methyl ester is a cell-permeable, lipophilic fluorescent dye characterized by its bright, red-orange fluorescence. Its chemical structure, based on the borondipyrromethene (BODIPY) core, imparts high fluorescence quantum yields and relative insensitivity to the solvent environment. This dye readily permeates cell membranes and accumulates in endomembranous organelles, including the endoplasmic reticulum, Golgi apparatus, and mitochondria, while not strongly localizing in the plasma membrane.[1][2][3]

Its most notable application is as a counterstain in multicolor fluorescence imaging, particularly in concert with Green Fluorescent Protein (GFP). The emission spectra of BODIPY™ TR methyl ester and GFP are well-separated, which permits simultaneous dual-channel imaging with minimal spectral bleed-through.[1][4] Furthermore, the staining is well-retained following fixation with formaldehyde (B43269), making it a versatile tool for imaging both live and fixed cells and tissues.[1][5]

Core Spectral and Photophysical Properties

The photophysical characteristics of BODIPY™ TR methyl ester make it an excellent choice for fluorescence microscopy. While the exact excitation and emission maxima can exhibit slight shifts depending on the solvent environment, the values are generally consistent across common biological buffers and mounting media.[4] The key quantitative data are summarized below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~588 - 598 nm | [1][6] |

| Emission Maximum (λem) | ~616 - 625 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | 69,000 cm⁻¹M⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | 0.9 | [3] |

| Recommended Excitation Lasers | 561 nm or 568 nm | [1][4] |

| Recommended Filter Set | Texas Red® equivalent | [1] |

Experimental Protocol: Staining Live Cultured Cells

This protocol provides a general guideline for staining live adherent or suspension cells. Optimization of dye concentration and incubation time may be required depending on the specific cell type and experimental conditions.

1. Reagent Preparation (Stock Solution)

-

Solvent: Use anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Procedure: Prepare a 5 mM stock solution of BODIPY™ TR methyl ester in DMSO.[1][2] For example, add 228 µL of DMSO to 0.5 mg of the dye (MW = 438.25 g/mol ).

-

Storage: Store the stock solution at -20°C, protected from light. When stored correctly, the solution is stable for at least one year.[1]

2. Staining Solution Preparation (Working Solution)

-

Buffer: Use a physiologically compatible buffer, such as Hanks' Balanced Salt Solution (HBSS) or a serum-free medium, buffered to pH 7.4.

-

Procedure: On the day of the experiment, dilute the 5 mM stock solution to a final working concentration between 0.01 µM and 1.0 µM.[1]

-

Example for 1 mL of 0.1 µM solution: Add 0.02 µL of the 5 mM stock solution to 1 mL of buffer.

-

-

Note: For many cell types, an optimal concentration is approximately 0.1 µM.[1] It is recommended to perform a concentration gradient to determine the ideal brightness and lowest toxicity for your specific cells.

3. Cellular Staining Procedure

-

Cell Seeding: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) and allow them to adhere overnight under normal culture conditions.

-

Aspirate Medium: Carefully remove the cell culture medium.

-

Wash (Optional): Gently wash the cells once with pre-warmed (37°C) buffer.

-

Incubation: Add the prepared staining solution to the cells, ensuring the entire cell monolayer is covered. Incubate for 10 minutes at 37°C , protected from light.[1]

-

Wash: Aspirate the staining solution and wash the cells two to three times with fresh, pre-warmed buffer or complete medium to remove excess dye.[1]

-

Imaging: The cells are now ready for imaging. Maintain the cells in a suitable buffer for live-cell microscopy.

4. Fixation (Post-Staining)

-

If required, cells can be fixed after staining.

-

Procedure: After the final wash step, add a 4% formaldehyde solution in PBS and incubate for 15-20 minutes at room temperature.

-

Wash: Wash the cells two to three times with PBS.

-

Caution: Avoid using detergents like Triton™ X-100 or organic solvents such as methanol (B129727) for permeabilization, as these agents may extract the lipophilic dye from the membranes, altering the staining pattern.[1]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for labeling, fixing, and imaging cultured cells with BODIPY™ TR methyl ester.

References

BODIPY TR Methyl Ester: A Technical Guide to its Fluorescence Quantum Yield and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent properties, experimental applications, and quantum yield measurement of BODIPY TR methyl ester. This lipophilic red fluorescent dye is a valuable tool in cellular imaging, particularly as a counterstain in conjunction with green fluorescent protein (GFP).

Core Properties of this compound

This compound is a highly efficient and photostable fluorophore. Its key characteristics are summarized below, providing a foundation for its application in various research contexts. The dye readily permeates cell membranes, localizing in endomembranous organelles such as the endoplasmic reticulum, Golgi apparatus, and mitochondria, but does not strongly associate with the plasma membrane.[1][2]

Quantitative Spectroscopic Data

The following table outlines the key quantitative photophysical properties of this compound. This data is essential for designing experiments and selecting appropriate instrumentation.

| Property | Value | Solvent/Conditions |

| Fluorescence Quantum Yield (Φ) | 0.9 | Not specified |

| Molar Extinction Coefficient (ε) | 69,000 cm⁻¹M⁻¹ | Not specified |

| Absorption Maximum (λabs) | 589 nm | Not specified |

| Emission Maximum (λem) | 616 nm | Not specified |

Data sourced from Antibodies.com product information sheet.[3]

Experimental Protocols

Detailed methodologies for the effective use of this compound in cell staining and for the determination of its fluorescence quantum yield are provided below.

Protocol 1: Vital Staining of Zebrafish Embryos

This protocol details the use of this compound as a vital counterstain in living zebrafish embryos, often used for visualizing cellular dynamics alongside GFP expression.[4][5]

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Embryo Rearing Medium (ERM)

-

5 mM HEPES buffer (pH 7.2)

-

4% Paraformaldehyde in HEPES-buffered ERM (for fixation)

Procedure:

-

Stock Solution Preparation: Prepare a 5 mM stock solution of this compound in anhydrous DMSO. Store this solution at -20°C, protected from light.

-

Staining Solution Preparation: Dilute the 5 mM stock solution 1:50 in ERM buffered with 5 mM HEPES (pH 7.2) to create a final staining solution of 100 µM this compound with 2% DMSO.

-

Staining: Immerse the zebrafish embryos in the 100 µM staining solution for 1 hour.

-

Washing: Following incubation, wash the embryos by passing them through three successive changes of fresh HEPES-buffered ERM.

-

Mounting and Imaging (Live Embryos): Mount the stained embryos in an open-faced chamber for imaging. For time-lapse recordings, it may be necessary to deyolk the embryos and secure them to a coverslip.

-

Fixation (Optional): For fixed samples, incubate the stained embryos in 4% paraformaldehyde in HEPES-buffered ERM for 1 hour at 4°C. After fixation, wash the embryos in ERM before mounting for imaging.

-

Microscopy: Analyze the samples using a confocal microscope. For dual-channel imaging with GFP, simultaneously excite at 488 nm (for GFP) and 568 nm (for this compound) using an Argon-Krypton laser.[4]

Protocol 2: Staining of Cultured Cells

This protocol provides a general guideline for staining live or fixed cultured cells with this compound. Optimization for specific cell types is recommended.[1]

Materials:

-

This compound stock solution (5 mM in DMSO)

-

Balanced salt solution or cell culture medium

-

4% Formaldehyde (for fixation)

Procedure:

-

Staining Solution Preparation: Prepare a staining solution with a concentration of 1-5 µM this compound in a suitable buffer or medium. For example, a 1 µM solution can be made by diluting 0.2 µL of the 5 mM stock solution into 1 mL of buffer.

-

Live Cell Staining:

-

Incubate live cells in the staining solution for 10 minutes at 37°C.

-

Wash the cells with fresh balanced salt solution or medium.

-

Proceed with imaging.

-

-

Fixed Cell Staining:

-

Fix cells with 4% formaldehyde.

-

Wash the cells to remove the fixative.

-

Incubate with the staining solution. Note that permeabilization with detergents may remove the dye.

-

Wash the cells and proceed with imaging.

-

Protocol 3: Measurement of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the relative method for determining the fluorescence quantum yield of a sample, such as this compound, by comparing it to a standard with a known quantum yield.[6][7]

Principle: The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. In the comparative method, a standard with a known quantum yield is used to calibrate the measurement. By measuring the integrated fluorescence intensity and absorbance of both the sample and the standard under identical conditions, the quantum yield of the sample can be calculated.[7]

Materials:

-

Fluorophore sample (e.g., this compound)

-

Quantum yield standard (e.g., Rhodamine 101 in ethanol, ΦF = 1.0)

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Fluorescence spectrometer

-

Quartz cuvettes (10 mm path length)

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: For each solution, measure the absorbance at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each solution using a fluorescence spectrometer.

-

Ensure that the excitation wavelength is the same for both the sample and the standard.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

-

Data Analysis:

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the linear fit for each plot.

-

-

Quantum Yield Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)

Where:

-

ΦF,std is the quantum yield of the standard.

-

Gradsample and Gradstd are the gradients of the plots for the sample and standard, respectively.

-

ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively (if different).

-

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.

Caption: Workflow for vital staining of zebrafish embryos.

Caption: Workflow for quantum yield measurement.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. BDP TR methyl ester (A270119) | Antibodies.com [antibodies.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Visualizing morphogenesis in transgenic zebrafish embryos using this compound dye as a vital counterstain for GFP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.uci.edu [chem.uci.edu]

The Photostability of BODIPY TR Methyl Ester: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the photophysical properties, with a core focus on the photostability, of BODIPY TR methyl ester. Boron-dipyrromethene (BODIPY) dyes are renowned for their exceptional photochemical and thermal stability, high fluorescence quantum yields, and sharp emission spectra. This compound, a red fluorescent, lipophilic dye, is particularly distinguished by its supreme photostability, making it an invaluable tool for demanding fluorescence microscopy applications. It is widely employed as a vital counterstain in live-cell imaging, especially for providing cellular and tissue context in organisms expressing Green Fluorescent Protein (GFP). This document details its spectral characteristics, provides qualitative and semi-quantitative assessments of its photostability, and presents standardized experimental protocols for its application and evaluation. The information is intended for researchers, scientists, and drug development professionals utilizing advanced fluorescence imaging techniques.

Introduction to this compound

This compound is a synthetic, red-emitting fluorophore belonging to the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) class of dyes.[1][2] Its molecular structure confers high lipophilicity, allowing it to readily permeate cell membranes and stain intracellular structures.[3][4] It preferentially localizes to endomembranous organelles such as the endoplasmic reticulum, Golgi apparatus, and mitochondria, while not strongly staining the plasma membrane or the nucleoplasm.[3][5][6]

The key advantages of BODIPY dyes, including this compound, over traditional fluorophores like fluorescein (B123965) include:

-

High Photostability: BODIPY dyes are highly resistant to photobleaching, enabling prolonged imaging sessions and time-lapse experiments with minimal signal degradation.[][][9]

-

High Quantum Yield: The fluorescence quantum yield often approaches 1.0, resulting in bright signals.[10][11]

-

Narrow Emission Spectra: The sharp emission peaks reduce spectral bleedthrough in multicolor imaging experiments.[][11]

-

Environmental Insensitivity: The fluorescence spectra are relatively insensitive to solvent polarity and pH.[11][12]

These properties make this compound an excellent vital dye and a particularly effective counterstain for GFP.[13][14] Its red emission is well-separated from the green emission of GFP, permitting straightforward dual-channel confocal imaging with minimal spectral overlap.[1][5]

Photophysical Properties

The spectral properties of this compound are critical for designing imaging experiments. While specific values can vary slightly depending on the solvent environment (e.g., DMSO vs. liposomes), the differences are generally minor.[1][6] The key photophysical parameters are summarized in Table 1.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 589 nm | [4][10] |

| 598 nm | [5] | |

| 585 nm | [15] | |

| 568 nm | [3] | |

| Emission Maximum (λem) | 616 nm | [4][10] |

| 625 nm | [3][5] | |

| 620 nm | [15] | |

| Molar Extinction Coefficient (ε) | 69,000 cm⁻¹M⁻¹ | [10] |

| Fluorescence Quantum Yield (Φf) | 0.9 | [10] |

| Molecular Formula | C₂₂H₁₇BF₂N₂O₃S | [4] |

| Molecular Weight | 438.26 g/mol | [4] |

An Examination of Photostability

A key requirement for quantitative and long-term live-cell imaging is the use of photostable fluorescent probes.[16] Photobleaching, the irreversible photodegradation of a fluorophore, limits the duration of observation and can complicate quantitative analysis.[17]

Qualitative and Semi-Quantitative Assessment

This compound is consistently described in the literature as a highly photostable dye.[1][13] This robustness allows for advanced imaging modalities that require repeated illumination of the specimen, such as 3D reconstructions and 4D time-lapse visualizations.[13][18]

In a practical application involving imaging of zebrafish embryos, it was found that approximately 100 confocal scans could be performed on a specimen stained with this compound before photobleaching significantly degraded the image quality.[18] The dye also exhibits low phototoxicity, which is crucial for maintaining the health of live specimens during extended imaging experiments.[18]

Factors Influencing Photostability

The rate of photobleaching is not an intrinsic constant but is influenced by several experimental factors:[16]

-

Excitation Irradiance: Higher laser power increases the number of excitation-emission cycles per unit time, accelerating photobleaching. This relationship is often non-linear.[16]

-

Excitation Wavelength: Exciting a fluorophore at its peak absorption wavelength is most efficient but may also lead to faster bleaching.

-

Cellular Environment: The local chemical environment, including the concentration of molecular oxygen and reactive oxygen species, can significantly impact photobleaching rates.[16]

Due to this variability, the most reliable way to compare the photostability of different fluorophores is to perform direct comparisons under the specific conditions of the planned experiment.[17]

Experimental Protocols

Staining Protocol for Live Zebrafish Embryos

This protocol is adapted from established methods for vital staining of embryonic tissues.[3][5]

-

Stock Solution Preparation: Prepare a 5 mM stock solution of this compound in anhydrous DMSO. Store this solution at -20°C, protected from light.[3]

-

Staining Solution Preparation: Dilute the 5 mM stock solution 1:50 into an appropriate buffered medium (e.g., Embryo Rearing Medium with 5 mM HEPES, pH 7.2). This results in a final staining solution of 100 µM this compound with 2% DMSO.[3]

-

Staining: Immerse the embryos in the 100 µM staining solution and incubate for approximately 1 hour at room temperature.[3]

-

Washing: Transfer the stained embryos through three successive washes in fresh, HEPES-buffered embryo medium to remove excess dye.[3]

-

Mounting and Imaging: Mount the embryos in an open-faced chamber for imaging. For confocal microscopy, excitation using a 561 nm or 568 nm laser line is recommended.[3][5] The emitted fluorescence can be collected using filter sets appropriate for Texas Red or similar red fluorophores.[5]

-

Fixation (Optional): Staining with this compound is compatible with formaldehyde (B43269) fixation. After staining, tissues can be fixed with 4% paraformaldehyde, which retains the fluorescent signal.[5][18]

General Protocol for Assessing Photostability

This protocol provides a framework for quantifying the photobleaching rate of this compound in a cellular context.

-

Sample Preparation: Prepare a sample of cells or tissues stained according to the protocol in Section 4.1. Mount the sample on the microscope, ensuring conditions are optimal for live-cell imaging if applicable.

-

Microscope and Imaging Setup:

-

Select a region of interest with clear and consistent staining.

-

Set the excitation laser to a fixed power level (e.g., 561 nm or 568 nm). It is crucial to use the same power level for all comparative experiments.

-

Set the detector gain and offset to levels that provide a good signal-to-noise ratio without saturating the detector on the initial scan.

-

-

Time-Lapse Acquisition:

-

Acquire a series of images of the same field of view at regular intervals (e.g., one image every 5 seconds) with continuous laser exposure.

-

Continue the acquisition until the fluorescence intensity has decreased to a significant degree (e.g., less than 50% of the initial intensity).

-

-

Data Analysis:

-

Use image analysis software to measure the mean fluorescence intensity within the region of interest for each image in the time series.

-

Correct for background fluorescence by measuring the intensity of an unstained region and subtracting it from the region of interest.

-

Plot the background-corrected mean fluorescence intensity as a function of time or scan number.

-

Determine the photobleaching half-life (t₁/₂), which is the time or number of scans required for the fluorescence intensity to decrease to 50% of its initial value. This serves as the primary quantitative measure of photostability.

-

Visualizations and Workflows

The following diagrams illustrate key workflows involving this compound.

Conclusion

This compound is a superior red fluorescent dye characterized by its exceptional photostability, high quantum yield, and optimal spectral characteristics for multiplexing with green fluorophores. Its utility as a vital stain for providing anatomical context in live-cell and whole-organism imaging is well-documented. For researchers and drug development professionals engaged in long-term imaging studies, 4D analysis of cellular dynamics, or other applications requiring high-fidelity fluorescence detection, this compound offers a robust and reliable solution, minimizing the experimental limitations imposed by photobleaching.

References

- 1. researchgate.net [researchgate.net]

- 2. Boron, difluoro(methyl (4-(5-((5-(2-thienyl)-2H-pyrrol-2-ylidene)methyl)-1H-pyrrol-2-yl)phenoxy)acetato-N,N')difluoro-, (T-4)- | C22H17BF2N2O3S | CID 25164039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy this compound (EVT-1490062) | 150152-63-9 [evitachem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. BDP TR methyl ester (A270119) | Antibodies.com [antibodies.com]

- 11. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Visualizing morphogenesis in transgenic zebrafish embryos using this compound dye as a vital counterstain for GFP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FluoroFinder [app.fluorofinder.com]

- 16. blog.addgene.org [blog.addgene.org]

- 17. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]

- 18. researchgate.net [researchgate.net]

BODIPY TR Methyl Ester: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY TR methyl ester is a lipophilic, red-fluorescent dye renowned for its utility as a vital counterstain in cellular imaging, particularly in conjunction with Green Fluorescent Protein (GFP). Its bright, stable fluorescence and ability to permeate cell membranes make it an invaluable tool for visualizing cellular and tissue architecture. This technical guide provides an in-depth overview of the solubility and stability of this compound, complete with experimental protocols and logical workflows to aid researchers in its effective application.

BODIPY dyes, as a class, are characterized by their high fluorescence quantum yields, sharp emission peaks, and excellent thermal and photochemical stability.[][2] this compound specifically exhibits excitation and emission maxima at approximately 589 nm and 616 nm, respectively, spectrally separating it from GFP and minimizing bleedthrough in dual-channel imaging.[3][4][5]

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₇BF₂N₂O₃S | [4] |

| Molecular Weight | 438.26 g/mol | [4] |

| Excitation Maximum | ~589 nm | [3][4] |

| Emission Maximum | ~616 nm | [3][4] |

| Extinction Coefficient | 69,000 M⁻¹cm⁻¹ | [4] |

| Fluorescence Quantum Yield | ~0.9 | [3][4] |

Solubility Characteristics

This compound is a lipophilic molecule, a characteristic that governs its solubility profile. While precise quantitative solubility data in a wide range of organic solvents are not extensively published, its solubility is well-characterized for practical applications in biological research. The dye is readily soluble in polar aprotic organic solvents.

| Solvent | Solubility | Common Application | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble; commercially available as a 5 mM solution. | Preparation of concentrated stock solutions. | [3][4] |

| Dimethylformamide (DMF) | Soluble. | Alternative solvent for stock solution preparation. | [6] |

| Methanol (B129727) | Soluble. | Used for preparing staining solutions. | [7] |

| Aqueous Buffers | Poorly soluble. | Used as the final staining medium after dilution from an organic stock. | [7][8] |

For most applications, a concentrated stock solution is first prepared in anhydrous DMSO. This stock is then diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the aqueous working solution is low (typically ≤2%) to avoid cellular toxicity.[8] The spectral properties of this compound show only minor differences when solvated in DMSO versus a lipophilic environment like liposomes.[9]

Stability Profile

This compound exhibits high stability under various conditions, which is a significant advantage for imaging applications, including time-lapse microscopy.

| Condition | Stability Summary | Reference |

| Storage (Solid) | Stable for up to 2 years at 4°C and up to 3 years at -20°C when stored as a powder, protected from light. | [10] |

| Storage (Solution) | A 5 mM stock solution in DMSO is stable for up to 1 year at room temperature when protected from light. For longer-term storage, it is recommended to store aliquots at -20°C (stable for ~1 month) or -80°C (stable for ~6 months). Avoid repeated freeze-thaw cycles. | [10][11] |

| Photostability | Exhibits high photostability, making it suitable for demanding applications like confocal microscopy and time-lapse imaging. It is more stable than many other fluorescent dyes like fluorescein.[2][5] | |

| pH Sensitivity | The fluorescence of BODIPY TR dyes is relatively insensitive to changes in pH. | [6] |

| Fixation | The dye is well-retained in cells after fixation with 4% paraformaldehyde. However, permeabilization of cells with detergents or solvents like methanol or acetone (B3395972) may lead to loss of the dye. | [12] |

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the standard procedure for preparing this compound solutions for cellular staining.

-

Stock Solution Preparation (5 mM):

-

If starting from a solid, dissolve the appropriate amount of this compound in anhydrous DMSO to achieve a 5 mM concentration. For example, dissolve 2.2 mg in 1 mL of DMSO.

-

If using a pre-made solution, ensure it is at the desired stock concentration.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

-

-

Working Solution Preparation (e.g., 1 µM):

-

On the day of the experiment, thaw an aliquot of the 5 mM stock solution.

-

Dilute the stock solution into the desired aqueous buffer (e.g., Hanks' Balanced Salt Solution (HBSS), Phosphate-Buffered Saline (PBS), or specific cell culture medium).

-

For a 1 µM working solution, dilute the 5 mM stock 1:5000 (e.g., add 0.2 µL of stock to 1 mL of buffer).

-

Ensure the final DMSO concentration is non-toxic to the cells (e.g., <0.1%).

-

Vortex briefly to ensure complete mixing. The working solution is now ready for use.

-

Protocol 2: Live Cell Staining

This protocol describes a general method for staining live cells in culture.

-

Cell Preparation:

-

Culture cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) until they reach the desired confluency.

-

-

Staining:

-

Remove the cell culture medium.

-

Wash the cells once with pre-warmed buffer (e.g., HBSS or PBS).

-

Add the freshly prepared this compound working solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubate the cells for 10-30 minutes at 37°C, protected from light. The optimal staining time may vary depending on the cell type.

-

-

Washing and Imaging:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed buffer to remove any unbound dye.

-

Add fresh pre-warmed buffer or culture medium to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation/Emission: ~589/616 nm).

-

Protocol 3: Staining and Fixation

This protocol allows for the staining of cells prior to fixation for applications where live-cell imaging is not required.

-

Staining:

-

Follow steps 1 and 2 from the Live Cell Staining protocol.

-

-

Washing:

-

Remove the staining solution and wash the cells twice with buffer (e.g., PBS).

-

-

Fixation:

-

Remove the wash buffer.

-

Add a 4% paraformaldehyde solution in PBS to the cells.

-

Incubate for 15-20 minutes at room temperature.

-

-

Final Washes and Mounting:

-

Remove the fixation solution.

-

Wash the cells three times with PBS.

-

The cells can now be mounted with an appropriate mounting medium for imaging. Note: Avoid using mounting media containing detergents or organic solvents that could extract the lipophilic dye.

-

Visualized Workflows and Relationships

Staining Workflow

Caption: Experimental workflow for staining cells with this compound.

Solubility and Solution Preparation Logic

Caption: Logical steps for preparing this compound solutions.

General Protocol for Assessing Photostability

Caption: Workflow for quantitative assessment of fluorescent dye photostability.

References

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound (EVT-1490062) | 150152-63-9 [evitachem.com]

- 4. BDP TR methyl ester (A270119) | Antibodies.com [antibodies.com]

- 5. Visualizing morphogenesis in transgenic zebrafish embryos using this compound dye as a vital counterstain for GFP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abpbio.com [abpbio.com]

- 7. BODIPY | AAT Bioquest [aatbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. abmole.com [abmole.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Localization of BODIPY™ TR Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe BODIPY™ TR methyl ester, focusing on its subcellular localization, experimental applications, and the technical protocols required for its effective use.

Executive Summary

BODIPY™ TR methyl ester is a lipophilic, cell-permeant, red-fluorescent dye renowned for its utility as a vital counterstain, particularly in conjunction with Green Fluorescent Protein (GFP)-expressing cells and tissues.[1][2][3] Its primary application lies in providing cellular and tissue context in developmental biology, most notably in studies involving zebrafish embryos.[2][3][4] The dye readily permeates cell membranes and accumulates in endomembranous organelles, including the mitochondria, endoplasmic reticulum (ER), and Golgi apparatus, while exhibiting minimal staining of the plasma membrane and nucleoplasm.[1][5][6] This broad cytoplasmic and organellar staining pattern allows for the clear delineation of cell shapes and tissue boundaries.[1][6] Its spectral properties are well-separated from those of GFP, making it an ideal candidate for dual-channel fluorescence imaging with minimal spectral bleed-through.[2][5]

Physicochemical and Fluorescent Properties

BODIPY™ TR methyl ester possesses a unique set of properties that contribute to its efficacy as a fluorescent probe.

| Property | Value | Reference |

| Excitation Maximum (in Methanol) | ~589 nm | [7] |

| Emission Maximum (in Methanol) | ~616 nm | [7] |

| Recommended Excitation Laser | 561 nm or 568 nm | [5] |

| Recommended Emission Filter | Texas Red® suitable filter set | [5] |

| Molecular Weight | ~482.3 g/mol | N/A |

| Solvent for Stock Solution | Anhydrous DMSO | [1] |

Cellular Uptake and Localization Mechanism

The cellular uptake of BODIPY™ TR methyl ester is a passive process driven by its lipophilic nature. As a neutral molecule, it freely diffuses across the plasma membrane into the cytoplasm.

Once inside the cell, its accumulation within endomembranous organelles is attributed to its affinity for lipid-rich environments. The dye does not rely on cellular metabolism or membrane potential for its sequestration, although its distribution can be influenced by the density and composition of intracellular membranes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Visualizing morphogenesis in transgenic zebrafish embryos using this compound dye as a vital counterstain for GFP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. CellTrace™ BODIPY™ TR Methyl Ester (Lipophilic Counterstain For GFP) 1 mL | Buy Online [thermofisher.com]

Methodological & Application

BODIPY TR Methyl Ester: A Versatile Red Fluorescent Probe for Live-Cell Imaging

Abstract

BODIPY TR methyl ester is a lipophilic, cell-permeant fluorescent dye that serves as an excellent tool for live-cell imaging. Its bright red fluorescence, high photostability, and ability to stain intracellular membranes make it a versatile probe for visualizing cellular architecture and dynamics. This application note provides a comprehensive overview of this compound, including its spectral properties, key applications, and detailed protocols for live-cell staining. It is particularly well-suited as a counterstain in experiments involving green fluorescent protein (GFP), enabling clear, dual-color visualization of cellular structures in real-time.

Introduction

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent probes known for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH.[1] this compound is a member of this family that exhibits red fluorescence, making it spectrally distinct from commonly used green fluorescent proteins.[2][3] Its lipophilic nature allows it to readily cross cell membranes and accumulate in endomembranous organelles such as the endoplasmic reticulum, Golgi apparatus, and mitochondria.[4][5] This property makes it an ideal stain for outlining the cytoplasm and revealing the morphology of cells and tissues without strongly labeling the plasma membrane.[6]

A key application of this compound is as a vital counterstain for GFP-expressing cells.[2][7] The well-separated emission spectra of GFP (around 508 nm) and this compound (around 625 nm) allow for simultaneous dual-channel imaging with minimal spectral overlap.[7] This enables researchers to visualize the histological context of GFP-labeled cells within a larger population of unlabeled cells in living specimens.[2][7] Furthermore, the staining is retained after fixation with paraformaldehyde, offering flexibility in experimental workflows.[7][8]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~598 nm | [7] |

| Emission Maximum (Em) | ~625 nm | [7] |

| Molecular Weight | 438.26 g/mol | [4] |

| Formula | C22H17BF2N2O3S | [4] |

| Recommended Laser Line | 561 nm or 568 nm | [7] |

| Recommended Filter Set | Texas Red® or similar | [7] |

| Solvent for Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) | [6][7] |

| Typical Stock Concentration | 5 mM | [6][7] |

Experimental Protocols

I. Live Cell Staining Protocol for Cultured Cells

This protocol is a general guideline for staining adherent cells. Optimization of dye concentration and incubation time may be necessary for different cell types.

Materials:

-

This compound (5 mM stock solution in DMSO)

-

Live-cell imaging medium or appropriate buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Cultured cells on coverslips or in imaging dishes

-

Incubator (37°C)

-

Fluorescence microscope

Procedure:

-

Prepare Staining Solution: Dilute the 5 mM this compound stock solution in pre-warmed imaging medium or buffer to a final working concentration. A starting concentration of 0.1 µM is recommended, with an optimal range typically between 0.01 µM and 1.0 µM.[7]

-

Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed imaging medium or buffer to remove excess dye.

-

Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for Texas Red® dye. For confocal microscopy, excitation at 561 nm or 568 nm is recommended.[7]

II. Protocol for Staining Zebrafish Embryos

This protocol is adapted for vital staining of zebrafish embryos.[6]

Materials:

-

This compound (5 mM stock solution in DMSO)

-

Embryo Rearing Medium (ERM) buffered with 5 mM HEPES (pH 7.2)

-

Zebrafish embryos

-

Petri dishes or multi-well plates

Procedure:

-

Prepare Staining Solution: Dilute the 5 mM stock solution 1:50 in ERM to make a final labeling solution of 100 µM this compound with 2% DMSO.[6]

-

Embryo Staining: Place the embryos in the staining solution and incubate for 1 hour at room temperature.[6]

-

Washing: Transfer the embryos through three successive washes in fresh HEPES-buffered ERM to remove unbound dye.[6]

-

Mounting and Imaging: Mount the embryos in an appropriate imaging chamber for live imaging. For time-lapse recordings, it may be necessary to de-yolk the embryos.[6] Image using a confocal microscope with appropriate laser lines and filters for GFP and this compound (e.g., 488 nm for GFP and 568 nm for BODIPY TR).[6]

Visualizations

Caption: Workflow for live cell imaging with this compound.

Caption: Conceptual diagram of dual-color imaging with GFP and BODIPY TR.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak staining | - Insufficient dye concentration- Insufficient incubation time- Dye degradation | - Increase the working concentration of this compound.- Increase the incubation time.- Ensure the stock solution is stored properly at -20°C, protected from light.[6] |

| High background fluorescence | - Incomplete removal of excess dye- Dye concentration too high | - Increase the number and duration of wash steps.- Decrease the working concentration of the dye. |

| Cell toxicity or altered morphology | - Dye concentration is too high- Prolonged exposure to the dye or imaging laser | - Perform a titration experiment to determine the lowest effective dye concentration.- Minimize the incubation time.- Use the lowest possible laser power during imaging and reduce the duration of exposure. While BODIPY dyes generally have low cytotoxicity, this is good practice.[9] |

| Signal loss after permeabilization | The dye is lipophilic and can be extracted by detergents. | If post-fixation antibody staining is required, be aware that permeabilization with detergents like Triton X-100 may reduce or remove the BODIPY TR signal.[7] Image the BODIPY TR signal before permeabilization if possible. |

Conclusion

This compound is a robust and versatile fluorescent probe for live-cell imaging. Its favorable spectral properties, cell permeability, and ability to serve as a counterstain for GFP make it an invaluable tool for researchers in cell biology, developmental biology, and drug discovery. The protocols provided herein offer a starting point for utilizing this dye to visualize cellular structures and dynamics with high fidelity.

References

- 1. abpbio.com [abpbio.com]

- 2. Visualizing morphogenesis in transgenic zebrafish embryos using this compound dye as a vital counterstain for GFP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 150152-63-9 | Data Sheet | BioChemPartner [biochempartner.com]

- 5. Buy this compound (EVT-1490062) | 150152-63-9 [evitachem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. A BODIPY-based fluorescent dye for mitochondria in living cells, with low cytotoxicity and high photostability - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for BODIPY™ TR Methyl Ester Staining in Cultured Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

BODIPY™ TR methyl ester is a lipophilic, red fluorescent dye that readily permeates the cell membranes of live cells.[1][2] Due to its hydrophobic properties, it is an excellent tool for staining lipids, membranes, and other lipophilic compounds.[3][] The dye primarily localizes to endomembranous organelles such as the endoplasmic reticulum, Golgi apparatus, and mitochondria, but does not strongly stain the plasma membrane.[1][5][6] Its bright fluorescence, high quantum yield, and photostability make it a valuable tool for visualizing cellular architecture.[7][8]

A key application of BODIPY™ TR methyl ester is as a vital counterstain in multicolor imaging, particularly in cells or organisms expressing Green Fluorescent Protein (GFP).[7][9] The emission spectrum of BODIPY™ TR methyl ester is well-separated from that of GFP, which minimizes spectral bleedthrough and allows for clear dual-channel imaging.[5][9] The staining is retained after formaldehyde (B43269) fixation, making it suitable for both live and fixed cell applications.[5]

Mechanism of Action

BODIPY™ TR methyl ester is a cell-permeant compound. Its lipophilic nature allows it to passively diffuse across the plasma membrane of living cells. Once inside, it accumulates in the lipid-rich environments of intracellular membranes and organelles, rendering them fluorescent. This process does not require any specific cellular activity, making it a straightforward method for vital staining.

Spectral Properties

For fluorescence imaging, filter sets suitable for Texas Red® are recommended.[5] In confocal laser-scanning microscopy, excitation at 561 nm or 568 nm is ideal.[5]

Experimental Protocols

1. Reagent Preparation

-

Stock Solution (5 mM): BODIPY™ TR methyl ester is typically supplied as a solution in dimethyl sulfoxide (B87167) (DMSO).[1][5] If supplied as a solid, dissolve it in high-quality, anhydrous DMSO to prepare a 5 mM stock solution.

-

Note: DMSO is hygroscopic; store the stock solution desiccated and protected from light at -20°C. Handle with caution, as DMSO facilitates the entry of organic molecules into tissues.[5]

-

-

Working Staining Solution: Dilute the 5 mM stock solution in an appropriate buffer or cell culture medium to the desired final concentration.

2. Protocol for Staining Live Cultured Cells

This protocol is suitable for real-time imaging of cellular morphology and dynamics.

Methodology:

-

Cell Preparation: Culture cells on coverslips or in imaging-compatible plates until they reach the desired confluency (typically 70-80%).[]

-

Remove Medium: Aspirate the cell culture medium.

-

Washing: Gently wash the cells 2-3 times with a warm (37°C) balanced salt solution, such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), to remove any residual serum.[][]

-

Staining: Add the pre-warmed BODIPY™ TR methyl ester working solution to the cells. Ensure the entire surface is covered.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[5][] The optimal time may vary depending on the cell type.

-

Washing: Remove the staining solution and wash the cells 2-3 times with fresh, warm buffer or medium to remove any unbound dye and reduce background fluorescence.[]

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Texas Red®.

3. Protocol for Staining Fixed Cultured Cells

This protocol is used for preserving cell morphology and for co-localization studies with immunofluorescence.

Methodology:

-

Cell Preparation: Culture cells on coverslips to the desired confluency.

-

Washing: Gently wash the cells with PBS at room temperature.

-

Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[]

-

Washing: Remove the fixative and wash the cells 2-3 times with PBS for 5 minutes each to remove residual formaldehyde.[]

-

Staining: Add the BODIPY™ TR methyl ester working solution to the fixed cells.

-

Incubation: Incubate for 20-60 minutes at room temperature, protected from light.[]

-

Washing: Remove the staining solution and wash the cells 2-3 times with PBS.

-

Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium. The sample is now ready for imaging.

-

Critical Note: Avoid permeabilizing the cells with detergents (e.g., Triton™ X-100) or solvents (e.g., methanol, acetone) either before or after staining. Permeabilization can strip the lipophilic dye from the membranes, leading to altered staining patterns or complete loss of signal.[5][12]

Data Presentation

| Parameter | Live Cell Staining | Fixed Cell Staining | Reference |

| Cell State | Adherent or suspension cells | Adherent cells fixed with 4% PFA | [] |

| Stock Solution | 5 mM in DMSO | 5 mM in DMSO | [1][5] |

| Working Concentration | 0.1–2.0 µM (optimize for cell type) | 0.5–5.0 µM | [5][] |

| Staining Buffer | HBSS, PBS, or serum-free medium | PBS | [5][] |

| Incubation Temperature | 37°C | Room Temperature | [5][] |

| Incubation Time | 10–30 minutes | 20–60 minutes | [5][] |

| Post-Stain Washes | 2-3 times with warm buffer/medium | 2-3 times with PBS | [] |

| Fixation | N/A (can be fixed post-staining) | 4% Paraformaldehyde for 15 min | [] |

| Permeabilization | DO NOT USE | DO NOT USE | [5] |

| Excitation / Emission | ~598 nm / ~625 nm | ~598 nm / ~625 nm | [5] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) | Reference |

| High Background | Dye concentration is too high. / Insufficient washing. / Dye aggregation. | Optimize and lower the working concentration. / Increase the number and duration of wash steps. / Ensure the dye is fully dissolved in the working solution; pre-warming the buffer may help. | [][][12] |

| Weak or No Signal | Dye concentration is too low. / Incubation time is too short. / Cells were permeabilized. / Photobleaching. | Increase the working concentration or incubation time. / Ensure no detergents or solvents were used. / Minimize light exposure during staining and imaging; use an anti-fade mounting medium for fixed cells. | [][13] |

| Uneven Staining | Incomplete dissolution of the dye. / Uneven application of staining solution. / Poor cell health. | Vigorously vortex the working solution before use. / Ensure cells are completely covered by the solution and gently agitate. / Use healthy, sub-confluent cells for staining. | [][13] |

Visualized Workflows

Caption: Workflow for staining live cultured cells with BODIPY™ TR methyl ester.

Caption: Workflow for staining fixed cultured cells with BODIPY™ TR methyl ester.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abpbio.com [abpbio.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. BDP TR methyl ester (A270119) | Antibodies.com [antibodies.com]

- 7. Visualizing morphogenesis in transgenic zebrafish embryos using BODIPY TR methyl ester dye as a vital counterstain for GFP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes: BODIPY™ TR Methyl Ester as a Counterstain for Green Fluorescent Protein (GFP)

Introduction